The synthesis of LY-411575 isomer 3 involves several key steps that ensure the production of this compound in enantiomerically pure form. A significant advancement in its synthesis was achieved through microwave-assisted techniques that enhanced reaction rates and yields without the need for chiral chromatography . The synthesis begins with the formation of a lactam precursor, followed by coupling with specific amino acids to yield the final product.
LY-411575 has a complex molecular structure characterized by its dibenzoazepine framework. The chemical formula for LY-411575 is , with a molecular weight of approximately 479.48 g/mol .
The structural features include:
LY-411575 primarily acts through competitive inhibition of gamma-secretase activity. The compound interacts with the enzyme's active site, preventing the cleavage of amyloid precursor protein, thus reducing amyloid-beta production.
The mechanism through which LY-411575 exerts its effects involves:
In vivo studies have demonstrated that administration of LY-411575 results in significant reductions in brain and plasma levels of amyloid-beta peptides .
LY-411575 exhibits several notable physical and chemical properties:
LY-411575 has significant potential applications in scientific research, particularly in neuropharmacology:
The systematic IUPAC name for LY-411575 isomer 3 is (2S)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide. This nomenclature explicitly defines the compound’s tripartite stereochemistry, with three chiral centers uniformly configured in the S-orientation. The absolute stereochemistry governs its spatial arrangement and molecular recognition properties, particularly its binding affinity for the γ-secretase enzyme complex. The (7S) designation specifies the configuration at the dibenzazepinone ring junction, critical for maintaining the lactam scaffold’s bioactive conformation. This stereochemical uniformity distinguishes it from other diastereomers and underlies its targeted inhibitory activity [3] [8].
LY-411575 isomer 3 is one of four possible diastereomers resulting from the three chiral centers in the parent LY-411575 structure. Synthetic studies reveal that the biological activity of γ-secretase inhibitors is exquisitely sensitive to stereochemistry:
Table 1: Comparative Biological Activity of LY-411575 Diastereomers
Stereochemical Configuration | γ-Secretase Inhibition (Relative Potency) | Structural Basis for Activity Difference |
---|---|---|
(S,S,S) - Isomer 3 | 100% (Reference) | Optimal fit within catalytic pocket; H-bond alignment |
(S,S,R) | <1% | C7 stereoinversion disrupts lactam positioning |
(R,S,S) | ~5% | Altered difluorophenyl orientation reduces binding |
(S,R,S) | ~3% | Hydroxyacetamide misalignment prevents transition state mimicry |
The separation of these diastereomers was historically challenging, requiring chiral chromatography. However, improved synthetic routes now enable isolation via standard silica gel chromatography due to significant polarity differences arising from stereochemistry-dependent molecular folding [1] [5] [7].
LY-411575 isomer 3 possesses the empirical formula C₂₆H₂₃F₂N₃O₄, corresponding to a molecular weight of 479.48 g/mol. This formula accounts for its complex polycyclic architecture, featuring:
Solubility Profile:
Stability Characteristics:
Crystallographic Insights:X-ray diffraction of related diastereomers reveals:
Table 2: Key Molecular Descriptors of LY-411575 Isomer 3
Property | Value/Characteristic | Analytical Method |
---|---|---|
Molecular Formula | C₂₆H₂₃F₂N₃O₄ | High-resolution MS |
Exact Mass | 479.48 g/mol | Q-TOF MS |
SMILES | CC@@HC(NC@HC3=CC=CC=C3C4=C2C=CC=C4)=O | Canonical representation |
InChI Key | UYXFZDYJZFFKPU-ZIAGYGMSSA-N | Standardized identifier |
Melting Point | Not reported (decomposes >200°C) | DSC/TGA |
Crystalline Habit | White to off-white orthorhombic needles | Polarized light microscopy |
Figure 1: Interactive 3D molecular model highlighting stereochemistry. Rotation emphasizes the (S)-configuration at C2 (mandelate), Cα (alanine), and C7 (dibenzazepine) chiral centers. Hydrogen bonds shown as dashed lines.
The compound’s stability in biological matrices is limited; in cell culture media (37°C), its half-life is approximately 8 hours due to esterase-mediated hydrolysis and oxidative metabolism. This necessitates frequent dosing in prolonged assays. Crystalline samples exhibit superior stability, with <0.5% degradation after 24 months at –20°C when sealed under nitrogen [2] [8] [6].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: